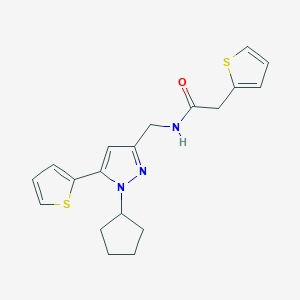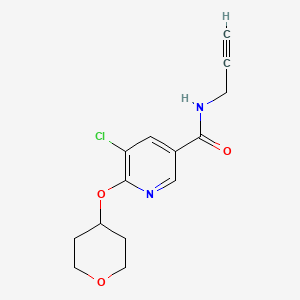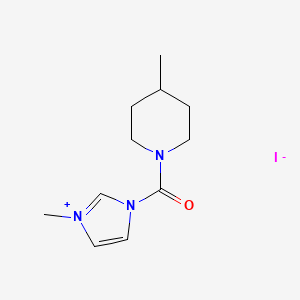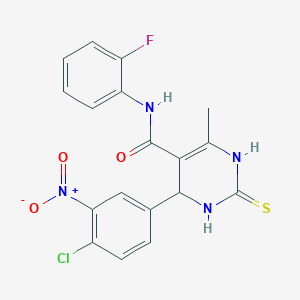
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone, also known as CSAM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Glutathione Metabolism and Therapeutic Efficacy
Glutathione plays a crucial role in the detoxification and repair of cellular injury induced by various agents, highlighting its importance in therapeutic interventions and the potential relevance of related compounds in enhancing these effects (Arrick & Nathan, 1984).
HPLC of Basic Drugs on Microparticulate Strong Cation-Exchange Materials
The use of propylsulphonic acid-modified silica HPLC columns for the retention and peak shape analysis of basic drugs suggests a methodological application of related compounds in pharmaceutical analysis (Flanagan, Harvey, & Spencer, 2001).
Microbial Degradation of Polyfluoroalkyl Chemicals
This review focuses on the environmental biodegradability of polyfluoroalkyl chemicals, which are structurally related to complex organic compounds. Understanding the degradation pathways can inform the environmental management of related compounds (Liu & Mejia Avendaño, 2013).
Methionine Absorption and Metabolism
Exploring the transport proteins relevant for methionine absorption may provide insights into the absorption mechanisms of related compounds, potentially impacting nutritional and therapeutic strategies (Mastrototaro et al., 2016).
Analytical Methods in Antioxidant Activity Determination
A critical review of tests used to determine the antioxidant activity, including ORAC, HORAC, TRAP, and TOSC, may be applicable in assessing the antioxidant potential of related chemical compounds (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3S/c17-14-7-6-11(8-15(14)18)16(20)19-9-13(10-19)23(21,22)12-4-2-1-3-5-12/h6-8,12-13H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNJVBQLLNDYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2665722.png)
![1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2665724.png)


![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2665730.png)

![N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2665734.png)



![methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2665739.png)
![4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2665740.png)

![N-(sec-butyl)-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2665742.png)